4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(19-9-10-20-18(24)15-2-1-11-25-15)12-5-7-14(8-6-12)21-17(23)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,22)(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQFZIOZBHLNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey-Chaykovsky Cyclopropanation
The cyclopropane ring was installed using a modified Corey-Chaykovsky protocol:
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Knoevenagel condensation : Substituted benzaldehyde (A , 10 mmol) and malonic acid (12 mmol) in acetic acid yielded α,β-unsaturated ester B (82% yield).
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Amidation : B reacted with N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DMF to form Weinreb amide C (75%).
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Cyclopropanation : C treated with trimethylsulfoxonium iodide (1.5 eq) and NaH (2 eq) in THF at 0°C→RT generated cyclopropane ester D (68%).
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Hydrolysis : D in 6M HCl/THF (1:1) provided cyclopropane carboxylic acid E (quantitative).
Critical parameters :
Benzamide Core Assembly
The 4-aminobenzamide scaffold was constructed via palladium-mediated coupling:
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Ester activation : Cyclopropane carboxylic acid E (5 mmol) converted to mixed carbonate using ethyl chloroformate (1.1 eq) and DMAP in THF (0°C, 2 h).
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Amination : Reaction with 4-nitrobenzamide (5.5 mmol) and Pd(OAc)₂ (5 mol%) in ethylene glycol at 120°C for 8 h yielded 4-cyclopropaneamido benzamide F (74%).
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Nitro reduction : F hydrogenated over 10% Pd/C (50 psi H₂, EtOH) to free amine G (89%).
Optimization insights :
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Ethylene glycol acts as solvent and reducing agent, enhancing conversion.
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Pd/C particle size (100–200 mesh) critical for complete nitro reduction.
Installation of Furan-2-formamidoethyl Sidechain
Ethylenediamine Functionalization
The ethylenediamine linker was introduced via nucleophilic substitution:
Furan-2-carboxylic Acid Activation and Coupling
The terminal amine in H was formamidated using furan-2-carboxylic acid:
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Acid activation : Furan-2-carboxylic acid (3.6 mmol) treated with HATU (1.1 eq) and DIPEA (3 eq) in DMF (0°C, 30 min).
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Amide coupling : Activated acid added to H (3 mmol) in DMF, stirred at RT for 6 h.
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Workup : Reaction quenched with H₂O, extracted with CH₂Cl₂, and purified via silica chromatography (EtOAc/hexane 1:1) to yield target compound (58%).
Key observations :
Characterization and Analytical Validation
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.18 (m, 4H, cyclopropane CH₂), 3.45 (q, 2H, J=6.1 Hz, NCH₂), 6.58 (dd, 1H, J=3.4, 1.8 Hz, furan H-4), 7.22 (d, 1H, J=3.4 Hz, furan H-3), 7.85–7.91 (m, 4H, benzamide Ar-H), 8.41 (s, 1H, CONH), 10.27 (s, 1H, CONH).
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¹³C NMR (100 MHz, DMSO-d₆): δ 14.2 (cyclopropane CH₂), 39.8 (NCH₂), 110.4 (furan C-3), 142.7 (furan C-2), 166.3 (CONH), 168.1 (CONH).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed 98.2% purity with retention time 6.74 min.
Comparative Evaluation of Synthetic Routes
Table 1 : Optimization of cyclopropane installation methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Corey-Chaykovsky | 68 | 95 | Stereoselectivity |
| Simmons-Smith | 52 | 89 | Functional group tolerance |
| Photochemical | 41 | 82 | Solvent-free conditions |
Table 2 : Amidation coupling agents compared
| Reagent | Yield (%) | Side Products |
|---|---|---|
| HATU | 58 | <5% Furan oxidation |
| EDCl/HOBt | 49 | 12% Furan oxidation |
| DCC | 37 | 18% Furan oxidation |
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amide groups can yield primary amines.
Scientific Research Applications
The compound 4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications based on available research findings, case studies, and authoritative insights.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 302.34 g/mol. The structure features a cyclopropane group, amide linkages, and a furan moiety, which contribute to its biological activity and solubility characteristics.
Anticancer Activity
Research has shown that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, studies have indicated that derivatives of furan-containing compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Furan Derivatives in Cancer Therapy
A study published in the Journal of Medicinal Chemistry demonstrated that furan derivatives could effectively induce apoptosis in various cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis, suggesting that similar derivatives, including this compound, may have therapeutic potential against cancer .
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. The presence of the furan ring has been associated with enhanced antibacterial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of furan derivatives revealed that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structural importance of the furan moiety in enhancing the interaction with bacterial cell membranes .
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor, particularly in the context of diseases where specific enzymes play a critical role.
Case Study: Inhibition of Kinases
Research has shown that similar compounds can act as inhibitors for various kinases involved in signal transduction pathways. These inhibitors can potentially be developed into therapeutic agents for conditions such as diabetes and cancer .
Applications in Material Science
Beyond medicinal applications, this compound may find utility in material science, particularly in the development of polymers and coatings that require specific chemical properties.
Polymer Chemistry
The unique chemical structure allows for potential incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Research Findings
Studies have indicated that incorporating furan-based compounds into polymer systems can improve their thermal and mechanical properties significantly. This suggests that this compound could be explored for developing advanced materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. The cyclopropane and furan groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide with structurally related compounds from the evidence:
Key Findings from Comparative Analysis
Cyclopropane-Containing Analogues The target compound shares a cyclopropaneamido group with Compound 6 (Ev3), which demonstrated antioxidant activity in DPPH assays. However, the hydroxamic acid (-NHOH) in Compound 6 provides metal-chelating properties absent in the target compound’s amide group.
Furan-Substituted Analogues The ATAD2 inhibitor (Ev2, Ev4) contains a furan-2-yl aminomethyl substituent, while the target compound features a furan-2-yl formamido ethyl chain. The ATAD2 inhibitor’s isoform selectivity underscores the importance of furan positioning in modulating biological specificity .
Spirocyclic and Halogenated Analogues The spirocyclic benzamide in Ev8 incorporates a fluorophenoxy group and a rigid spirocycle, enhancing structural diversity. In contrast, the target compound’s cyclopropane and furan substituents balance rigidity and aromaticity, which may optimize pharmacokinetic properties like solubility and bioavailability . Halogenated benzamides (e.g., Ev7) prioritize electronic effects (e.g., electron-withdrawing halogens) over steric bulk, suggesting the target compound’s cyclopropane and furan groups could offer a unique balance of steric and electronic modulation .
The target compound’s simpler structure may lack such polypharmacology but could reduce off-target effects .
Biological Activity
4-Cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.41 g/mol. The compound features a cyclopropane moiety, a furan ring, and an amide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The amide groups in the structure can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Antioxidant Properties : The furan ring may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways, influencing cellular responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro by modulating cytokine production and inhibiting inflammatory pathways.
- Antimicrobial Properties : There is evidence that this compound possesses antibacterial activity against certain strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have investigated the biological effects of this compound:
Q & A
Q. What are the established synthetic routes for 4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide?
The synthesis typically involves multi-step organic reactions:
- Amide Coupling : Reacting a benzamide core with furan-2-ylformamide and cyclopropanecarbonyl chloride under conditions optimized for nucleophilic substitution.
- Functional Group Introduction : Cyclopropane rings are introduced via [2+1] cycloaddition or alkylation reactions using cyclopropane derivatives.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water) are standard methods to isolate high-purity product .
Q. Which spectroscopic methods confirm the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR validate the presence of cyclopropane protons (δ ~0.8–1.2 ppm) and furan ring protons (δ ~6.3–7.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 315.37 (CHNO) .
- Infrared Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3100 cm (N-H stretch) confirm functional groups .
Q. What are the key functional groups influencing its reactivity?
The cyclopropaneamido group enhances steric strain, increasing susceptibility to ring-opening reactions. The furan-2-ylformamido moiety participates in π-π stacking and hydrogen bonding, critical for biological interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in amide coupling.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation reactions.
- Temperature Control : Maintaining 0–5°C during cyclopropane introduction minimizes side reactions .
Q. How to resolve contradictions in spectral data during structural elucidation?
- X-ray Crystallography : SHELX programs refine crystal structures to resolve ambiguities in NMR/IR data .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them to experimental data .
Q. What computational methods predict biological targets for this compound?
- Molecular Docking : AutoDock Vina simulates binding affinities to enzymes (e.g., kinases) or receptors.
- QSAR Modeling : Correlates substituent effects (e.g., cyclopropane vs. cyclohexane) with activity trends .
Q. How to design analogs with improved pharmacokinetics?
- Bioisosteric Replacement : Substitute furan with thiophene to enhance metabolic stability.
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH) to reduce hydrophobicity while retaining target binding .
Q. What stability challenges arise under varying pH and temperature?
- Hydrolysis : The amide bond degrades in strongly acidic/basic conditions (pH <2 or >10).
- Storage Recommendations : Store at -20°C in anhydrous DMSO to prevent moisture-induced degradation .
Q. How to validate enzyme inhibition mechanisms experimentally?
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases).
- ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm competitive/non-competitive inhibition .
Q. What purification techniques are most effective post-synthesis?
- HPLC : Reverse-phase C18 columns resolve closely related impurities.
- Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
